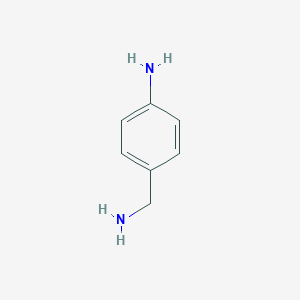
4-Aminobenzylamine
Cat. No. B048907
Key on ui cas rn:
4403-71-8
M. Wt: 122.17 g/mol
InChI Key: BFWYZZPDZZGSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04751328
Procedure details


33.2 g (0.2 mol) of this p-nitrobenzaldoxime, 18.3 g (0.25 mol) of boric anhydride, 1 g of a 5% Pt-C catalyst and 100 ml of methanol were charged into a hermetically sealed glass container and vigorously stirred while charging hydrogen. Reaction was continued at temperatures of 25° C. to 30° C. for 13.5 hours and 22.2 l of hydrogen was absorbed. Next, this reaction mixture was filtered to remove the catalyst and methanol was distilled off by concentration under reduced pressure. A yellow viscous liquid thus obtained was neutralized by adding 57 g (0.5 mol) of a 35% aqueous solution of sodium hydroxide and then, the liquid was separated to two layers. The lower layer, a colorless and transparent aqueous solution of sodium borate was removed and then, a brown and oily crude p-aminobenzylamine was obtained. This crude p-aminobenzylamine was subject to vacuum distillation at pressure of 5 to 6 mmHg and 22.5 g of fractions between 129.5° C. and 130° C. was obtained (yield 92.1%). The purity by means of gas chromatography was 99.93%.

[Compound]
Name
boric anhydride
Quantity
18.3 g
Type
reactant
Reaction Step One




[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
92.1%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[N:9]O)=[CH:6][CH:5]=1)([O-])=O.[H][H].[OH-].[Na+]>[Pt].CO>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
|
[Compound]
|
Name
|
boric anhydride
|
|
Quantity
|
18.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
vigorously stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
22.2 l of hydrogen was absorbed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Next, this reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst and methanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off by concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow viscous liquid thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the liquid was separated to two layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower layer, a colorless and transparent aqueous solution of sodium borate was removed
|
Outcomes


Product
Details
Reaction Time |
13.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(CN)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
